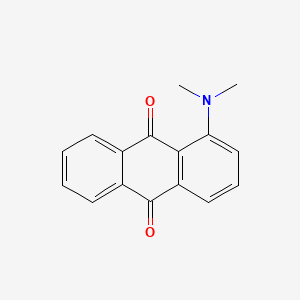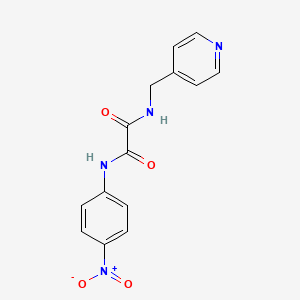
1-(dimethylamino)anthra-9,10-quinone
描述
1-(dimethylamino)anthra-9,10-quinone, also known as DMANQ, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. DMANQ is a redox-active compound that can undergo reversible electron transfer reactions, making it a valuable tool for studying various biological processes.
作用机制
1-(dimethylamino)anthra-9,10-quinone acts as a redox-active probe by undergoing reversible electron transfer reactions with other molecules. The compound can accept or donate electrons, depending on the redox potential of the other molecule. 1-(dimethylamino)anthra-9,10-quinone has been shown to interact with various biomolecules such as proteins, DNA, and lipids, leading to changes in their structure and function.
Biochemical and Physiological Effects:
1-(dimethylamino)anthra-9,10-quinone has been shown to have various biochemical and physiological effects in different biological systems. In plants, 1-(dimethylamino)anthra-9,10-quinone has been shown to affect photosynthesis and the expression of genes involved in stress response. In animals, 1-(dimethylamino)anthra-9,10-quinone has been shown to have neuroprotective effects and to modulate the activity of various enzymes involved in cellular metabolism.
实验室实验的优点和局限性
1-(dimethylamino)anthra-9,10-quinone has several advantages as a redox-active probe for studying biological processes. It is highly soluble in organic solvents and can be easily incorporated into various experimental systems. 1-(dimethylamino)anthra-9,10-quinone has a high redox potential, making it suitable for studying electron transfer reactions in biological systems. However, 1-(dimethylamino)anthra-9,10-quinone has some limitations, such as its potential toxicity and the need for careful handling due to its strong oxidizing properties.
未来方向
There are several future directions for research involving 1-(dimethylamino)anthra-9,10-quinone. One area of interest is the development of new 1-(dimethylamino)anthra-9,10-quinone derivatives with improved properties such as increased solubility and lower toxicity. Another area of interest is the use of 1-(dimethylamino)anthra-9,10-quinone as a tool for studying oxidative stress and its role in various diseases such as cancer and neurodegenerative disorders. Finally, 1-(dimethylamino)anthra-9,10-quinone can be used as a probe for studying the mechanism of action of various enzymes and the development of new enzyme inhibitors.
科学研究应用
1-(dimethylamino)anthra-9,10-quinone has been extensively used in scientific research as a redox-active probe for studying various biological processes such as electron transfer reactions, enzyme kinetics, and oxidative stress. 1-(dimethylamino)anthra-9,10-quinone has been used to study the electron transfer reactions in photosynthesis, the mechanism of action of various enzymes, and the effects of oxidative stress on cellular processes.
属性
IUPAC Name |
1-(dimethylamino)anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-17(2)13-9-5-8-12-14(13)16(19)11-7-4-3-6-10(11)15(12)18/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWBHVZCSYIWHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385623 | |
| Record name | 1-dimethylaminoanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethylamino)anthracene-9,10-dione | |
CAS RN |
5960-55-4 | |
| Record name | 1-dimethylaminoanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(benzyloxy)-2-hydroxypropyl]-2-ethyl-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5159995.png)

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-3-(2-pyrazinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5160009.png)

![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5160016.png)
![11-(4-chloro-3-fluorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5160024.png)
![5-[5-(4-chlorophenyl)-2-furyl]-1,3-diphenyl-4,5-dihydro-1H-pyrazole](/img/structure/B5160035.png)
![2-(3-bromo-4-fluorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B5160036.png)
![ethyl {4-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-3-morpholinyl}acetate](/img/structure/B5160043.png)

![N-allyl-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-amine](/img/structure/B5160052.png)

![N-({[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5160085.png)
![17-(4-iodo-2-methylphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5160093.png)